molecular formula C16H10N4O4S B13388293 5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole

5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole

Cat. No.: B13388293
M. Wt: 354.3 g/mol
InChI Key: XJRMRPRKJMVWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within the 1,2,4-Oxadiazole Family

The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms at positions 1, 2, and 4. The compound belongs to the 3,5-disubstituted 1,2,4-oxadiazole subclass, where the heterocycle is functionalized with two distinct aromatic systems. The structural features of this molecule can be analyzed as follows:

  • Core 1,2,4-Oxadiazole Ring :

    • The 1,2,4-oxadiazole core provides metabolic stability due to its resistance to hydrolysis and oxidation.
    • The electron-deficient nature of the ring enables π-π stacking interactions with biological targets, particularly enzymes and receptors.
  • Substituent at Position 3 :

    • The 5-nitrofuran-2-yl group introduces strong electron-withdrawing characteristics via the nitro moiety, enhancing electrophilicity and redox reactivity.
    • Nitrofurans are known for their antimicrobial activity, often acting through nitroreductase-mediated generation of reactive intermediates.
  • Substituent at Position 5 :

    • The 4-methyl-2-phenylthiazol-5-yl group contributes lipophilicity and planar aromaticity, favoring membrane penetration and DNA intercalation.
    • Thiazoles are privileged scaffolds in drug design, with documented roles in kinase inhibition and antimicrobial activity.

Table 1: Structural and Functional Attributes of Substituents

Position Substituent Key Properties Pharmacological Implications
3 5-Nitrofuran-2-yl Electron-withdrawing, redox-active Antimicrobial potential via radical generation
5 4-Methyl-2-phenylthiazol-5-yl Lipophilic, aromatic, sterically demanding Enhanced bioavailability, target selectivity

This structural configuration aligns with trends in hybrid heterocycle design, where synergistic effects between subunits are prioritized. For example, the nitrofuran moiety’s redox activity complements the thiazole’s ability to modulate enzyme function, creating a multifunctional agent.

Historical Context of Thiazole-Oxadiazole Hybrid Systems

The development of thiazole-oxadiazole hybrids emerged from two parallel trajectories in medicinal chemistry:

  • Evolution of 1,2,4-Oxadiazole Therapeutics :

    • Early 1,2,4-oxadiazole derivatives, such as oxolamine (anti-tussive) and irrigor (vasodilator), demonstrated the scaffold’s versatility in the mid-20th century.
    • The discovery of ataluren (a 1,2,4-oxadiazole used in cystic fibrosis) in the 2000s highlighted its potential in addressing genetic disorders.
  • Integration with Thiazole Pharmacophores :

    • Thiazole-containing drugs like sulfathiazole (antibiotic) and abafungin (antifungal) established the thiazole ring as a critical component in antimicrobial agents.
    • Hybrid systems combining thiazoles with oxadiazoles gained prominence post-2010, driven by the need to overcome multidrug resistance in pathogens.

The specific integration of nitrofuran into thiazole-oxadiazole systems, as seen in 5-(4-methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)oxadiazole, represents a 2020s innovation. This design capitalizes on the nitrofuran’s ability to generate cytotoxic radicals under anaerobic conditions, a mechanism exploited in drugs like nitrofurantoin. Recent studies on analogous hybrids, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles, have shown enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC~50~ values <4 μg/mL.

Table 2: Milestones in Thiazole-Oxadiazole Hybrid Development

Year Development Impact
1884 First synthesis of 1,2,4-oxadiazole by Tiemann and Kruger Foundation for heterocyclic chemistry applications
1958 Introduction of oxolamine Validated 1,2,4-oxadiazole’s therapeutic utility
2018 Reports of 3,5-diaryl-1,2,4-oxadiazoles with anti-E. coli activity Highlighted substituent-dependent bioactivity
2023 Synthesis of bi-heterocyclic oxadiazole-thiazole hybrids as alkaline phosphatase inhibitors Demonstrated synergy between heterocyclic subunits

Properties

Molecular Formula

C16H10N4O4S

Molecular Weight

354.3 g/mol

IUPAC Name

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H10N4O4S/c1-9-13(25-16(17-9)10-5-3-2-4-6-10)15-18-14(19-24-15)11-7-8-12(23-11)20(21)22/h2-8H,1H3

InChI Key

XJRMRPRKJMVWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthesis of Oxadiazole Derivatives

Oxadiazoles can be synthesized through several routes, including the reaction of nitriles with nitrile N-oxides via 1,3-dipolar cycloadditions or the cyclization of amidoximes. However, for compounds with specific substituents like thiazole and nitrofuran rings, a more tailored approach is required.

Synthesis of Thiazole and Oxadiazole Intermediates

  • Thiazole Intermediate : The synthesis of the thiazole ring typically involves the reaction of a suitable aldehyde with a thioamide or thiourea derivative in the presence of a catalyst.

  • Oxadiazole Intermediate : The oxadiazole ring can be formed by reacting a nitrile with hydroxylamine to form an amidoxime, followed by acylation and cyclization.

Coupling of Thiazole and Oxadiazole Rings

The coupling of the thiazole and oxadiazole rings with the nitrofuran moiety would likely involve a condensation reaction or a cross-coupling reaction, depending on the functional groups present on the intermediates.

Analysis and Characterization

After synthesis, the compound is typically characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity. These methods help in identifying the functional groups and ensuring that the desired product has been obtained.

Chemical Reactions Analysis

Key Methods from Literature

MethodReaction ComponentsCatalyst/ConditionsYieldReference
PTSA-ZnCl₂ catalysis Amidoxime + nitrilePTSA-ZnCl₂, reflux64–89%
Microwave-assisted Amidoxime + nitrileSolvent-free, microwave65–88%
Silica gel support Amidoxime + nitrileCuCl, TBHP, 60°C64–80%

Mechanistic Insights

The formation of 1,2,4-oxadiazoles generally proceeds via:

  • Nucleophilic Attack : Amidoxime oxygen attacks the nitrile carbon, forming a tetrahedral intermediate.

  • Cyclization : Loss of water or alcohol leads to ring closure, forming the oxadiazole core .

For the target compound, the nitro group on the furan ring and the methyl-phenylthiazole substituent suggest:

  • Pre-functionalization : Nitration of furan precursors or thiazole synthesis prior to oxadiazole formation.

  • Coupling Reactions : Cross-coupling (e.g., Suzuki) to attach the thiazole and nitrofuran moieties post-oxadiazole synthesis.

Functional Group Compatibility

Functional GroupStability During Oxadiazole SynthesisNotes
Nitro (NO₂) Stable under acidic/mild conditionsRequires careful handling due to reactivity
Thiazole Generally stableMay undergo side reactions under harsh conditions
Furan Sensitive to strong acids/basesNitration typically occurs post-synthesis

Biological Activity Correlation

While no direct data exists for the target compound, analogous 1,2,4-oxadiazoles exhibit:

  • Anticancer Activity : Apoptosis induction via cell cycle arrest (G₀-G₁ phase) .

  • Antibacterial Activity : Inhibition of MetRS/LeuRS in M. tuberculosis (IC₅₀: 148.5 µM) .

  • SAR Trends : Electron-withdrawing groups (e.g., nitro) enhance activity, while alkyl chains improve solubility .

Scientific Research Applications

5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the 1,2,4-oxadiazole core significantly influence physicochemical parameters such as melting point, solubility, and lipophilicity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Substituents (Position 3 and 5) Melting Point (°C) Yield (%) logP Solubility (logSw)
Target Compound 5-nitrofuran-2-yl, 4-methyl-2-phenylthiazol-5-yl N/A N/A ~4.7* ~-4.9*
5d () 3-phenyl, 4-methyl-6-(3-nitrophenyl)-pyrimidinol 261–262 85 N/A N/A
5g () 3-phenyl, 6-(4-methoxyphenyl)-4-methyl-pyrimidinol 236–237 90 N/A N/A
4534-3430 () 3-(3-nitrophenyl), 5-(furan-2-yl) N/A Available N/A N/A
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole () 4-nitrophenyl, 2-phenylethyl N/A N/A 4.7074 -4.8992

*Estimated based on analogs (e.g., ).

  • Electron-withdrawing groups : The target’s 5-nitrofuran likely enhances stability and reactivity compared to methoxy or methyl groups in compounds .
  • Solubility : The nitrofuran group could marginally improve water solubility over purely aromatic substituents (e.g., 3-nitrophenyl in ), though solubility remains poor overall .

Biological Activity

5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10N4O4SC_{16}H_{10}N_{4}O_{4}S with a molar mass of 354.34 g/mol. The compound features a thiazole ring, an oxadiazole moiety, and a nitrofuran group, which contribute to its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (μg/mL)Reference
Escherichia coli50
Staphylococcus aureus25
Aspergillus niger30
Candida albicans40

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, it exhibited an MIC of 25 μg/mL against Staphylococcus aureus, indicating potent activity.

Antifungal Activity

The antifungal properties of the compound were assessed in vitro against common fungal pathogens.

In a study conducted by Prajapati et al., various derivatives were synthesized and tested for antifungal activity. The results indicated that the oxadiazole derivatives showed promising antifungal effects against Aspergillus niger and Candida albicans, with MIC values ranging from 30 to 40 μg/mL .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Nitrofuran Group : The nitrofuran moiety is known for its role in forming π-stacking interactions with proteins involved in bacterial metabolism, enhancing its antibacterial properties .
  • Thiazole Ring : The thiazole structure contributes to the overall lipophilicity of the compound, facilitating better membrane penetration and increased bioavailability .
  • Oxadiazole Core : The oxadiazole moiety has been linked to various pharmacological effects, including anti-inflammatory and anticancer activities .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A study published in MDPI evaluated the effectiveness of various oxadiazole derivatives against multidrug-resistant bacterial strains. The findings indicated that compounds similar to this compound showed significant promise in overcoming bacterial resistance mechanisms .
  • Antifungal Studies : In another investigation focusing on fungal pathogens, the compound was part of a series that exhibited potent antifungal activity against resistant strains of Candida, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole and its analogs?

Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. Key steps include:

  • Condensation : Reacting nitrile derivatives with hydroxylamine to form amidoximes.
  • Cyclization : Using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxadiazole ring.
  • Purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) achieves high purity (>95%) .
  • Validation : Confirming structure via 1^1H NMR, 13^{13}C NMR, HRMS, and FTIR. For example, 1^1H NMR can resolve aromatic protons and substituent environments (e.g., 5-nitrofuran protons at δ 7.2–7.8 ppm) .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR identifies proton environments (e.g., thiazole protons at δ 8.1–8.3 ppm, nitrofuran protons at δ 7.5–7.9 ppm).
    • 13^{13}C NMR confirms carbonyl (C=O) and nitrile (C≡N) groups in the oxadiazole core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ~393.08 Da for C19_{19}H12_{12}N4_{4}O3_{3}S) .
  • Single-Crystal X-ray Diffraction : Resolves 3D geometry and confirms regiochemistry. SHELX software is widely used for refinement .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:
SAR optimization involves:

  • Substituent Modification :
    • Replace the 5-nitrofuran group with bioisosteres like 5-chlorothiophene to enhance metabolic stability .
    • Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to improve target binding (e.g., TIP47 protein inhibition reported in apoptosis studies) .
  • Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with active site residues, π-π stacking with aromatic pockets) .
  • In Vivo Testing : Prioritize analogs with low IC50_{50} values (e.g., <10 μM in cancer cell lines) and favorable logP (2–4) for bioavailability .

Advanced: How to resolve contradictions in reported biological activities of 1,2,4-oxadiazoles?

Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to ensure consistency.
  • Structural Isomerism : Confirm regiochemistry (e.g., 3,5-substitution vs. 2,5-substitution) via X-ray crystallography .
  • Off-Target Effects : Use proteomics (e.g., affinity pulldown assays) to identify unintended targets .
  • Data Reproducibility : Validate results across multiple cell lines (e.g., T47D breast cancer vs. HCT116 colorectal cancer) .

Advanced: How can computational methods guide crystallographic analysis?

Answer:

  • SHELX Refinement :
    • Use SHELXL for small-molecule refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the nitrofuran group .
    • Apply TWIN commands for twinned crystals (common in oxadiazoles due to planar geometry) .
  • Density Functional Theory (DFT) : Predict bond lengths/angles (e.g., oxadiazole ring bond lengths ~1.32–1.38 Å) to cross-validate experimental data .

Advanced: What strategies improve metabolic stability of this compound?

Answer:

  • Steric Shielding : Introduce bulky groups (e.g., tert-butyl) at the 4-methyl position of the thiazole ring to block cytochrome P450 oxidation .
  • Isosteric Replacement : Substitute the 5-nitrofuran with a 5-aminothiadiazole to reduce nitroreductase susceptibility .
  • Prodrug Design : Mask the nitro group as a hydroxamic acid to enhance solubility and reduce hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.